molecular formula C5H8O B094672 1-Oxaspiro[2.3]hexane CAS No. 157-48-2

1-Oxaspiro[2.3]hexane

Cat. No.: B094672
CAS No.: 157-48-2
M. Wt: 84.12 g/mol
InChI Key: APUDJEBZDAGSQY-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.3]hexane is a spirocyclic compound with the molecular formula C5H8O. It is characterized by a unique structure where an oxygen atom is incorporated into a spirocyclic system, forming a six-membered ring. This compound is known for its high strain energy due to the spirocyclic configuration, making it a valuable intermediate in organic synthesis .

Mechanism of Action

Target of Action

It’s known that the compound is used in organic synthesis , suggesting that its targets could be a variety of organic molecules.

Mode of Action

1-Oxaspiro[2.3]hexane is a versatile compound used in organic synthesis . It is involved in strain-release driven reactions, such as epoxidation and aziridination of bicyclo[1.1.0]butanes via palladium catalyzed σ-Bond nucleopalladation . This process involves the formation of spirocyclic epoxides and aziridines containing a cyclobutane motif .

Biochemical Pathways

It’s known that the compound can undergo prototropic isomerization , suggesting that it may interact with various biochemical pathways depending on the specific context of its use.

Pharmacokinetics

Given its use in organic synthesis , it’s likely that these properties would vary depending on the specific context and conditions of its use.

Result of Action

It’s known that the compound can undergo strain-release driven reactions , suggesting that it may induce significant molecular transformations.

Action Environment

Given its use in organic synthesis , it’s likely that factors such as temperature, pH, and the presence of other chemicals could significantly influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.3]hexane can be synthesized through various methods. One common approach involves the reaction of cyclopropylcarbinol with formaldehyde in the presence of an acid catalyst. The reaction proceeds via a ring-closure mechanism, forming the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to achieve high yields and purity, with careful control of reaction time and temperature .

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[2.3]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high strain energy and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo diverse chemical reactions and form various derivatives sets it apart from other spirocyclic compounds .

Properties

IUPAC Name

1-oxaspiro[2.3]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-2-5(3-1)4-6-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUDJEBZDAGSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336120
Record name 1-oxaspiro[2.3]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157-48-2
Record name 1-oxaspiro[2.3]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxaspiro[2.3]hexane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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